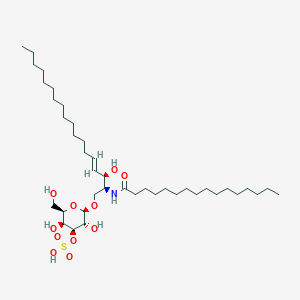
C16 Sulfatide
Übersicht
Beschreibung
C16 Sulfatide is a sulfated glycolipid that is found in the outer layer of cell membranes and is primarily composed of a ceramide and a sulfate group. It plays an important role in a variety of physiological processes and is involved in the regulation of cell growth and differentiation. This compound has been studied extensively in recent years due to its potential therapeutic applications in the treatment of various diseases, including neurological and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Inhibition of Insulin Secretion in Rat β-Cells
C16:0 Sulfatide, a glycosphingolipid, predominantly found in pancreatic islets, plays a significant role in the inhibition of insulin secretion in rat β-cells. This effect is achieved by reducing the sensitivity of ATP-sensitive K+ channels (KATP channels) to ATP inhibition, thereby impacting glucose-stimulated insulin secretion and electrical activity in cells (Buschard et al., 2006).
Role in Type II Diabetes
In studies involving type II diabetic animal models, it was observed that there is a selective lack of the C16:0 fatty acid isoform of sulfatide in the pancreas. This lack of C16:0 sulfatide isoform contrasts with non-diabetic models where both C16:0 and C24:0 sulfatide isoforms are expressed. The C16:0 isoform is particularly involved in the preservation of insulin crystals, indicating its potential role in the pathogenesis of type II diabetes (Blomqvist et al., 2003).
Enhancement of Glucose-Stimulated Insulin Secretion
In vivo administration of the C16:0 fatty acid isoform of sulfatide to Zucker fatty rats, which are a model for prediabetes, resulted in an increase in pancreatic sulfatide and enhanced glucose-stimulated insulin secretion. This suggests a potential therapeutic application of C16:0 sulfatide in enhancing insulin secretion in prediabetic conditions (Blomqvist et al., 2005).
Relationship with Type 1 and Type 2 Diabetes
Studies have shown that sulfatide, including its C16:0 isoform, is involved in insulin processing and secretion, and it influences both type 1 and type 2 diabetes. In type 1 diabetes, anti-sulfatide antibodies are observed, and sulfatide has specific anti-inflammatory properties. In type 2 diabetes, low serum concentrations of sulfatide are noted. Administration of C16:0 sulfatide has shown to improve insulin response in certain diabetic models (Buschard et al., 2005).
Biomarker in Multiple Sclerosis
The plasma levels of various sulfatide isoforms, including C16:0, have been studied as potential biomarkers in relapsing–remitting multiple sclerosis. It has been observed that levels of C16:0 sulfatide in plasma correlate with disease status, indicating its potential utility in the diagnosis and monitoring of multiple sclerosis (Moyano et al., 2013).
Influence on Immune System
The C16:0 sulfatide isoform, among others, has been studied for its ability to influence the immune system. It has been shown to regulate autoimmunity and anti-tumor immunity. Specifically, C16:0 sulfatide activates certain immune cells, potentially contributing to the regulation of diseases like type 1 diabetes and multiple sclerosis (Subramanian et al., 2012).
Involvement in Central Nervous System
The distribution of various sulfatide isoforms, including C16:0, in central nervous system lipid rafts has been a subject of research. These studies aim to understand the biological relevance of sulfatides in brain development and function. Sulfatide species show heterogeneity in their fatty acid acyl group composition, which may influence their role in the central nervous system (Moyano et al., 2014).
Effects on Adipokine Production
Sulfatide, including its C16:0 isoform, affects adipokine production in human adipose tissue. It has been found to increase adiponectin production and decrease pro-inflammatory cytokines like TNF-alpha, IL-6, and IL-8. This suggests a role of C16:0 sulfatide in modulating inflammatory responses in conditions such as type 2 diabetes (Bruun et al., 2007).
Diagnostic Utility in Metachromatic Leukodystrophy
C16:0 sulfatide has been investigated for its diagnostic utility in metachromatic leukodystrophy, a neurodegenerative disease. Elevated levels of C16:0 sulfatide in body fluids can be indicative of the disease, and mass spectrometry-based quantification methods have been developed for its detection (Saville et al., 2017).
Modulation of Immune Responses
The effects of sulfatide isoforms on immune responses have been studied, showing that specific isoforms, including C16:0, modulate indoleamine 2,3-dioxygenase in antigen-presenting cells. This highlights the potential of sulfatide isoforms in regulating immune system activity (Altomare et al., 2011).
Roles in Oligodendrocyte Maturation and Myelination
Research into the role of various sulfatide species, including C16:0, in oligodendrocyte maturation and myelination, has revealed that different sulfatide species affect these processes. The specific roles of individual sulfatide species in oligodendrocyte development and myelination are being investigated to understand their unique contributions (Hirahara et al., 2017).
Wirkmechanismus
Target of Action
C16 Sulfatide, also known as 3’-sulfo-β-galactosyl ceramide, primarily targets the ATP-sensitive potassium (KATP) channels in pancreatic β-cells . These channels play a crucial role in regulating insulin secretion .
Mode of Action
This compound interacts with its targets by reducing the sensitivity of the KATP channels to ATP inhibition . This interaction results in an increase in whole-cell KATP currents at intermediate glucose levels, reducing the ability of glucose to induce membrane depolarization and increasing the cytoplasmic free Ca2+ concentration .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It inhibits glucose-stimulated insulin secretion by reducing the sensitivity of the KATP channels to ATP . This action impacts the insulin secretion pathway, which is crucial for glucose homeostasis . Additionally, this compound is involved in the development of oligodendrocytes and immune responses .
Pharmacokinetics
It is known that sulfatide turnover is mediated by arylsulfatase a (asa), an enzyme that removes the sulfate group and generates galactocerebroside .
Result of Action
The primary result of this compound’s action is the inhibition of glucose-induced insulin secretion in pancreatic β-cells . This is achieved by reducing the KATP channel sensitivity to the ATP block . Additionally, this compound increases Ca2±induced exocytosis by 215%, correlating with a stimulation of insulin secretion in intact rat islets exposed to diazoxide and high K+ .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as diazoxide and high K+, can enhance the effects of this compound on insulin secretion . Furthermore, the tissue-dependent variation in the acyl chain composition of sulfatides may also influence the compound’s action .
Zukünftige Richtungen
Newborn screening for MLD may be considered in the future as innovative treatments are advancing . There are major challenges that hopefully will be resolved through future research efforts such as how sulfatide signals, identification of external cues that direct either sulfatide synthesis or turnover, the contribution of circulating sulfatide in body fluids under different metabolic states and the impact on lipid rafts .
Biochemische Analyse
Biochemical Properties
C16 Sulfatide is involved in several biochemical reactions and interacts with various enzymes, proteins, and biomolecules. It is synthesized from ceramide by the action of ceramide galactosyltransferase and cerebroside sulfotransferase . This compound interacts with proteins such as myelin-associated glycoprotein and sulfatide-binding proteins, which play roles in cell adhesion and signaling . These interactions are crucial for maintaining the structural integrity of the myelin sheath and facilitating cell-cell communication.
Cellular Effects
This compound exerts significant effects on different cell types and cellular processes. It is predominantly found in the myelin sheath of the nervous system, where it influences axon-myelin interactions and neural plasticity . In the immune system, this compound modulates immune responses by interacting with immune cells such as neutrophils and platelets . Additionally, it plays a role in protein trafficking, cell adhesion, and aggregation, impacting cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It binds to specific proteins through hydrophobic and hydrophilic interactions, influencing their function and activity . This compound also affects enzyme activity, such as inhibiting ATP-sensitive potassium channels in pancreatic beta cells, thereby modulating insulin secretion . These interactions lead to changes in gene expression and cellular signaling pathways, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable but can undergo degradation under certain conditions . Long-term exposure to this compound has been observed to affect cellular function, including alterations in insulin secretion and immune responses . These temporal effects are essential for understanding the compound’s stability and potential long-term impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance insulin secretion and improve beta-cell function in diabetic models . At higher doses, it can inhibit insulin secretion and reduce the sensitivity of potassium channels to ATP . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized in the endoplasmic reticulum and Golgi apparatus from ceramide and galactosylceramide . The enzyme cerebroside sulfotransferase catalyzes the sulfation of galactosylceramide to produce this compound . This compound is also involved in metabolic processes related to lipid regulation, glycolysis inhibition, and energy metabolism . Understanding these pathways is crucial for elucidating the physiological functions of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily found in the outer leaflet of the plasma membrane and is transported to various cellular compartments . In the nervous system, this compound is localized in the myelin sheath, neurons, and glial cells . Its distribution is tissue-specific, with higher concentrations in the brain, liver, and pancreas . These transport and distribution mechanisms are vital for its biological functions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the plasma membrane, where it interacts with membrane proteins and participates in cell signaling . In the nervous system, this compound is found in the myelin sheath, contributing to axon-myelin interactions and neural plasticity . Additionally, it is present in lipid rafts, which are specialized membrane microdomains involved in protein trafficking and signal transduction . Understanding its subcellular localization provides insights into its diverse biological roles.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77NO11S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-50-40-38(46)39(52-53(47,48)49)37(45)35(31-42)51-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-46H,3-26,28,30-32H2,1-2H3,(H,41,44)(H,47,48,49)/b29-27+/t33-,34+,35+,37-,38+,39-,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGVDSGIQZDLDO-PHLJAKBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77NO11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does C16 Sulfatide interact with the TLR4-MD-2 complex, and what are the downstream effects?
A: this compound interacts directly with the TLR4-MD-2 complex, an innate immune receptor. [] Specifically, three this compound molecules bind to the hydrophobic pocket of MD-2, inducing a dimer conformation in the TLR4-MD-2 complex similar to the one induced by lipopolysaccharide (LPS). [] This binding triggers MyD88- and TRIF-dependent signaling pathways, leading to the production of pro-inflammatory cytokines like tumor necrosis factor α (TNFα) and type I interferon (IFN) in mouse macrophages. [] Interestingly, while this compound acts as an agonist for mouse TLR4, it antagonizes TLR4-MD-2 activation by LPS in human macrophage-like cells. []
Q2: Does the length of the fatty acid chain in sulfatides influence their activity on the TLR4-MD-2 complex?
A: Yes, the length of the fatty acid chain plays a crucial role in the activity of sulfatides on the TLR4-MD-2 complex. Research indicates an inverse relationship between the fatty acid chain length and the agonistic or antagonistic activity of sulfatides. [] Shorter fatty acid chains tend towards agonistic activity, while longer chains are associated with antagonistic effects on the receptor complex. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



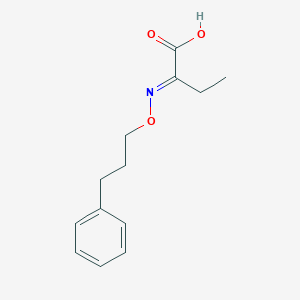

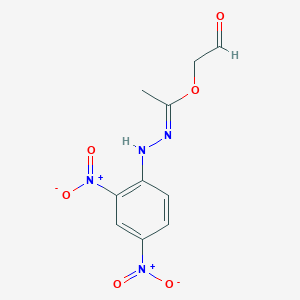

![(4R,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1243046.png)
![(2S,3S,4R,5R)-5-[6-[2-(1-cyclopentylindol-3-yl)ethylamino]purin-9-yl]-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1243050.png)

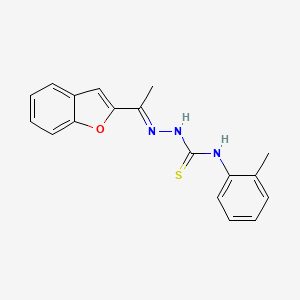
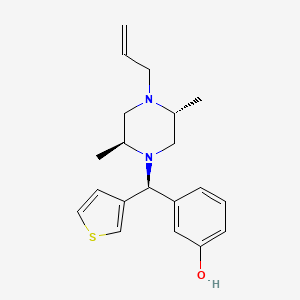

![[6-[6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1243061.png)


